LUF7244 is a compound identified as a negative allosteric modulator and activator of the Kv11.1 ion channels, also known as human Ether-à-go-go-Related Gene channels (hERG). It has garnered attention due to its potential therapeutic applications in counteracting drug-induced cardiac arrhythmias, particularly those associated with the blockade of Kv11.1 channels, which can lead to life-threatening conditions such as torsades de pointes. The compound was synthesized following established methodologies and has been extensively characterized for its pharmacological properties.
LUF7244 is classified under the category of allosteric modulators, specifically targeting Kv11.1 channels. Its chemical formula is , and it has a molecular weight of approximately 533.97 g/mol . The compound is primarily sourced from synthetic pathways developed in research laboratories focusing on cardiac pharmacology .
The synthesis of LUF7244 has been documented in various studies, highlighting a multi-step process that involves the coupling of specific chemical precursors. The synthesis typically begins with the formation of an oxazoloquinoline derivative, followed by further modifications to introduce substituents that enhance its activity at the Kv11.1 channel. The compound was synthesized using established organic chemistry techniques, ensuring high purity levels (greater than 98%) .
The molecular structure of LUF7244 reveals a complex arrangement that includes a chloro-substituted oxazoloquinoline moiety attached to a phenylacetamide group. The structural formula can be represented as follows:
The chemical structure can be depicted using SMILES notation: CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC
.
LUF7244 interacts with Kv11.1 channels through allosteric modulation, which alters the channel's conformation and affects ion flow without directly blocking the channel pore. Experimental data indicate that LUF7244 decreases the affinity of known blockers such as dofetilide and cisapride for Kv11.1 channels by significant factors (up to 4-fold), thereby mitigating drug-induced prolongation of action potentials .
LUF7244 functions primarily by stabilizing the open state of Kv11.1 channels, thus promoting potassium ion efflux during cardiac repolarization phases. This mechanism helps counteract early afterdepolarizations induced by other pharmacological agents.
Key findings include:
LUF7244 exhibits properties typical of small organic molecules used in pharmacology:
LUF7244 has significant implications in cardiac pharmacology:
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0